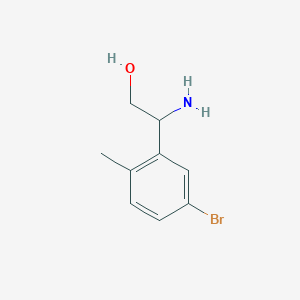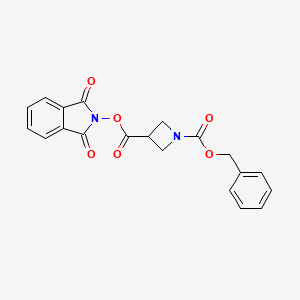
1-Benzyl 3-(1,3-dioxoisoindolin-2-yl) azetidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) azetidine-1,3-dicarboxylate is a complex organic compound that features a unique structure combining an azetidine ring with a phthalimide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) azetidine-1,3-dicarboxylate typically involves the condensation of phthalic anhydride with primary amines to form the isoindoline-1,3-dione structure The reaction conditions often require the use of solvents like isopropanol and water, with catalysts such as SiO2-tpy-Nb to achieve moderate to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-benzyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) azetidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the aromatic ring or the azetidine ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.
Scientific Research Applications
1-benzyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) azetidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-benzyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) azetidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Phthalimides: These compounds share the isoindoline-1,3-dione structure and have similar biological activities.
Uniqueness
1-benzyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) azetidine-1,3-dicarboxylate is unique due to the combination of the azetidine ring and the phthalimide moiety. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industry.
Properties
Molecular Formula |
C20H16N2O6 |
|---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
1-O-benzyl 3-O-(1,3-dioxoisoindol-2-yl) azetidine-1,3-dicarboxylate |
InChI |
InChI=1S/C20H16N2O6/c23-17-15-8-4-5-9-16(15)18(24)22(17)28-19(25)14-10-21(11-14)20(26)27-12-13-6-2-1-3-7-13/h1-9,14H,10-12H2 |
InChI Key |
NKKWGSQSXGDZKF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


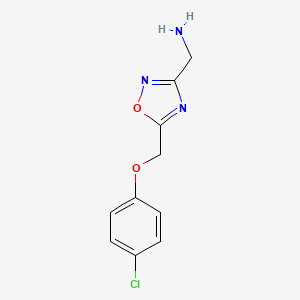
![2-{2-oxo-1H,2H,3H,4H-pyrimido[1,2-b]indazol-3-yl}acetic acid](/img/structure/B13573492.png)


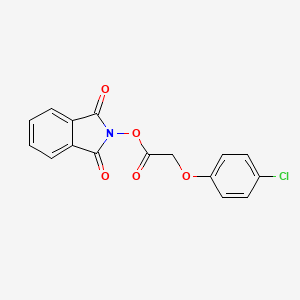

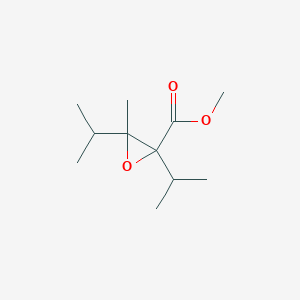
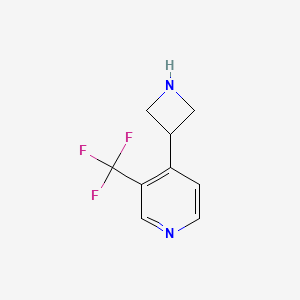
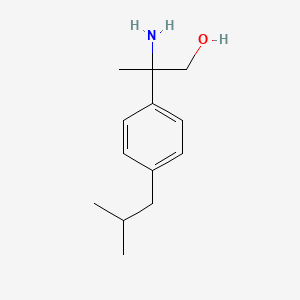
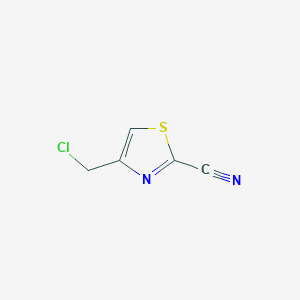
![1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]piperidin-4-amine trihydrochloride](/img/structure/B13573539.png)
